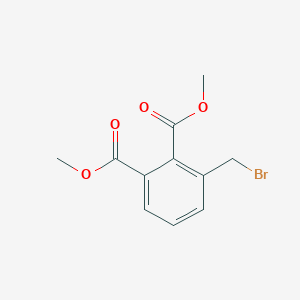

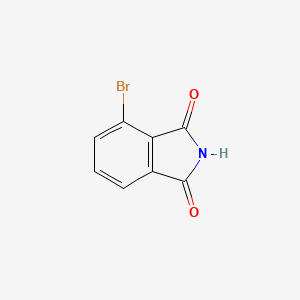

4-Bromoisoindoline-1,3-dione

Vue d'ensemble

Description

4-Bromoisoindoline-1,3-dione is a useful research compound. Its molecular formula is C8H4BrNO2 and its molecular weight is 226.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse pharmaceutique

Les hétérocycles de type N-isoindoline-1,3-dione, caractérisés par un noyau isoindoline et des groupes carbonyl en positions 1 et 3, ont suscité un intérêt considérable pour leur utilisation potentielle dans la synthèse pharmaceutique . Ils ont été étudiés contre le cancer du sang en utilisant les lignées cellulaires K562 et Raji .

Herbicides

Ces composés ont également trouvé des applications dans le domaine des herbicides . Leur structure chimique unique et leur réactivité les rendent adaptés à cet usage.

Colorants et teintures

Les dérivés de l'isoindoline-1,3-dione ont été utilisés comme colorants et teintures . Leur nature aromatique et la présence de groupes carbonyl contribuent à leurs propriétés colorantes.

Additifs polymères

Ces composés ont été utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés des polymères, les rendant plus adaptés à diverses applications.

Synthèse organique

Les dérivés de l'isoindoline-1,3-dione ont été utilisés en synthèse organique . Ils peuvent participer à diverses réactions, conduisant à la formation de composés organiques complexes.

Matériaux photochromes

Ces composés ont trouvé des applications dans le domaine des matériaux photochromes . Ils peuvent changer de couleur lorsqu'ils sont exposés à la lumière, ce qui les rend adaptés à cette application.

Agents anticancéreux

Des dérivés spécifiques de l'isoindoline-1,3-dione ont été synthétisés et évalués comme agents anticancéreux . Par exemple, la 2-(4-(2-bromoacétyl)phényl)isoindoline-1,3-dione a montré un effet inhibiteur significatif sur la viabilité des cellules cancéreuses .

Sondes fluorescentes

Les dérivés de l'isoindoline-1,3-dione ont été utilisés comme sondes fluorescentes pour surveiller la concentration de peroxynitrite . Le peroxynitrite est lié à de nombreuses maladies, et ces sondes peuvent aider à sa détection .

Safety and Hazards

Orientations Futures

The synthesis of isoindoline-1,3-dione derivatives, including 4-Bromoisoindoline-1,3-dione, has potential applications in chemical production and clinical medicine . The development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a direction for future research .

Mécanisme D'action

Target of Action

4-Bromoisoindoline-1,3-dione is an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . It has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis Similar compounds, isoindolines and isoindoline-1,3-dione, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

It’s known that isoindolines, a similar class of compounds, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially influence the receptor’s activity and result in changes at the cellular level .

Biochemical Pathways

Isoindolines and isoindoline-1,3-dione, similar compounds, have been found to inhibit β-amyloid protein aggregation , which is a key pathway involved in the development of Alzheimer’s disease .

Result of Action

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability.

Analyse Biochimique

Biochemical Properties

4-Bromoisoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The compound’s interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. This modulation can affect processes such as cell proliferation, apoptosis, and differentiation. Furthermore, the compound has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, have been reported at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, the compound may interact with cofactors, such as NADPH, which are essential for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production .

Propriétés

IUPAC Name |

4-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANENLORAJJKWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626856 | |

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70478-63-6 | |

| Record name | 4-Bromo-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.